molecular formula C22H27N7O2 B6469203 N-[2-(4-methoxyphenyl)ethyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2640878-18-6

N-[2-(4-methoxyphenyl)ethyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B6469203
CAS No.: 2640878-18-6
M. Wt: 421.5 g/mol
InChI Key: ZBUOYCHVBZYMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxyphenyl)ethyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a synthetic small molecule characterized by a fused octahydropyrrolo[3,4-c]pyrrole core linked to a 9-methylpurine moiety and a 4-methoxyphenethyl substituent. The octahydropyrrolo[3,4-c]pyrrole system provides conformational rigidity, which may enhance binding specificity, while the 4-methoxyphenethyl group could influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2/c1-27-14-26-19-20(27)24-13-25-21(19)28-9-16-11-29(12-17(16)10-28)22(30)23-8-7-15-3-5-18(31-2)6-4-15/h3-6,13-14,16-17H,7-12H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUOYCHVBZYMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)NCCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs identified in recent literature and patents:

Compound Name / Identifier Core Structure Key Substituents Hypothesized Target/Activity
Target Compound Octahydropyrrolo[3,4-c]pyrrole - 9-Methylpurine
- 4-Methoxyphenethyl
Kinases (e.g., AAK1, CDKs)
EP 4374877 Compound 1
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...
Pyrrolo[1,2-b]pyridazine - Cyano-pyrimidine
- Trifluoromethyl phenyl
- Morpholine-ethoxy
Kinase inhibitors (e.g., EGFR, VEGFR)
EP 4374877 Compound 2
(4aR)-N-[2-(2-cyanopyridin-4-yl)-4-(trifluoromethyl)phenyl]-...
Pyrrolo[1,2-b]pyridazine - Cyano-pyridine
- Trifluoromethyl phenyl
- Difluoro-morpholineethoxy
Kinase selectivity modulation
AKOS005630424
(N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-...)
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine - 2,4-Dimethoxyphenyl
- 3-Methoxypropyl
Anticancer/anti-inflammatory

Detailed Comparative Analysis

Core Structure and Conformational Effects

  • This contrasts with EP 4374877 compounds, which feature a pyrrolo[1,2-b]pyridazine core—a partially unsaturated system that may enhance π-π stacking with kinase ATP-binding pockets but reduce resistance to oxidative metabolism.
  • AKOS005630424 : The pyrido-pyrrolo-pyrimidine core introduces aromaticity and planar geometry, favoring intercalation with DNA or RNA targets, which diverges from the kinase-focused design of the target compound.

Substituent Impact on Selectivity and Pharmacokinetics

  • Purine vs. Pyrimidine/Pyridine Moieties: The 9-methylpurine group in the target compound is associated with adenosine-mimetic kinase inhibition, whereas the cyano-pyrimidine/pyridine groups in EP 4374877 compounds likely enhance electron-withdrawing effects, strengthening hydrogen bonding with kinase active sites.
  • Aryl Substituents: The 4-methoxyphenethyl group in the target compound may improve membrane permeability compared to the 2,4-dimethoxyphenyl group in AKOS005630424, where ortho-substitution could sterically hinder target engagement.
  • Solubility Modifiers : The morpholine-ethoxy chain in EP 4374877 Compound 2 introduces polarity, addressing solubility limitations seen in the target compound’s methoxyalkyl groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.